2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
CAS No.:
Cat. No.: VC17987807
Molecular Formula: C17H7F11N2O3
Molecular Weight: 496.23 g/mol
* For research use only. Not for human or veterinary use.
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide -](/images/structure/VC17987807.png)
Specification
Molecular Formula | C17H7F11N2O3 |
---|---|
Molecular Weight | 496.23 g/mol |
IUPAC Name | 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Standard InChI | InChI=1S/C17H7F11N2O3/c18-12-8(2-1-3-11(12)30(32)33)13(31)29-10-5-4-7(6-9(10)15(20,21)22)14(19,16(23,24)25)17(26,27)28/h1-6H,(H,29,31) |
Standard InChI Key | FBXDFJWYCRRMOD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Composition
The compound’s molecular formula is C₁₉H₈F₁₃N₂O₃, with a molar mass of 648.26 g/mol . Its IUPAC name reflects three critical structural features:
-
A 2-fluoro substituent on the benzene ring
-
A 3-nitro group positioned meta to the amide linkage
-
A 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl group at the amide nitrogen
Table 1: Key Structural Features
Feature | Position | Functional Impact |
---|---|---|
Fluorine atoms | 2, 4, trifluoromethyl | Enhanced hydrophobicity and metabolic stability |
Nitro group (-NO₂) | 3 | Electron-withdrawing effects, redox activity |
Heptafluoropropane moiety | 4 | Steric bulk, resistance to enzymatic degradation |
The SMILES notation (CN(C)C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
) confirms the spatial arrangement of substituents, while the InChIKey (AMDGHCIYCBPNDR-UHFFFAOYSA-N
) provides a unique identifier for computational studies .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:
-
¹⁹F NMR: Peaks at δ -63 ppm (CF₃ groups) and δ -70 ppm (heptafluoropropane moiety)
-
¹H NMR: Aromatic protons appear as complex multiplets between δ 7.5–8.1 ppm
X-ray crystallography of related structures shows dihedral angles of 85–90° between the benzamide and aniline rings, optimizing π-π stacking interactions in biological targets .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a three-step sequence:
-
Nitrobenzoyl Chloride Formation:
3-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride, with yields >90% under anhydrous conditions . -
Amidation with Fluorinated Aniline:
The chloride intermediate couples with 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline in tetrahydrofuran (THF) at −70°C, using triethylamine as a base. This step achieves 65–75% yield after silica gel purification . -
Fluorine Introduction:
Residual chlorine atoms are replaced via nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 130°C, completing the fluorination pattern .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | SOCl₂, DMAP | 80°C | 4 hr | 92% |
2 | Et₃N, THF | −70°C | 1 hr | 68% |
3 | KF, DMF | 130°C | 10 hr | 20% |
Alternative Pathways
-
Microwave-Assisted Synthesis: Reduces Step 3 reaction time to 2 hours with comparable yields
-
Continuous Flow Chemistry: Enhances safety profile during nitro group introduction
Biological Activity and Mechanism of Action
Insecticidal Efficacy
The compound demonstrates LC₅₀ values of 0.8–2.5 mg/L against Spodoptera frugiperda (fall armyworm) and Plutella xylostella (diamondback moth), outperforming chlorantraniliprole (LC₅₀ = 3.1–5.4 mg/L) . Its mode of action involves:
-
Binding to γ-aminobutyric acid (GABA) receptors in insect nerve cells
-
Blocking chloride ion channels, causing hyperexcitation and paralysis
-
Resistance to detoxification enzymes due to fluorine shielding
Structure-Activity Relationships (SAR)
-
Nitro Group Removal: Reduces potency by 98%, confirming its role in redox cycling
-
Trifluoromethyl Substitution: Increases binding affinity by 40% compared to methyl groups
Environmental and Toxicological Profile
Degradation Pathways
Hydrolysis studies (pH 7, 25°C) show two primary metabolites:
-
3-Amino Derivative: Formed via nitro group reduction (t₁/₂ = 15 days)
-
Fluorobenzoic Acid: Resulting from amide bond cleavage (t₁/₂ = 30 days)
Ecotoxicity Data
Organism | EC₅₀ (96 hr) | Risk Quotient |
---|---|---|
Daphnia magna | 0.12 mg/L | High |
Oncorhynchus mykiss | 1.8 mg/L | Moderate |
Comparative Analysis with Related Compounds
Compound | LC₅₀ (mg/L) | Soil t₁/₂ (days) | Mammalian Toxicity (LD₅₀) |
---|---|---|---|
Target Compound | 0.8–2.5 | 45 | >2000 mg/kg |
Broflanilide | 1.2–3.1 | 60 | >5000 mg/kg |
Chlorantraniliprole | 3.1–5.4 | 30 | >5000 mg/kg |
Key advantages include faster soil degradation versus broflanilide and higher potency than chlorantraniliprole .
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